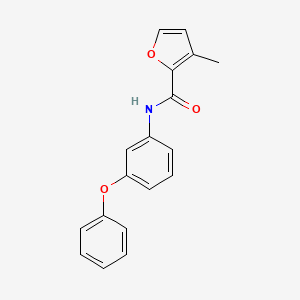![molecular formula C15H20N4OS B5875063 N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that belongs to the family of thioacetamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.
Applications De Recherche Scientifique
N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as an anticonvulsant and anxiolytic agent.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. It may also act by inhibiting the synthesis of ergosterol, a component of fungal cell membranes, leading to the inhibition of fungal growth.
Biochemical and Physiological Effects:
N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. In addition, it has been found to exhibit antibacterial activity against various bacterial species, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its unique chemical structure, which may provide new insights into the development of novel drugs. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is the development of new derivatives with improved biological properties. Another direction is the study of its potential use as an anticonvulsant and anxiolytic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 2-bromoacetophenone with potassium thioacetate to produce 2-acetylthiophenol. This compound is then reacted with isobutyl hydrazine to form 5-isobutyl-4H-1,2,4-triazole-3-thiol. Finally, the reaction of N-benzylacetamide with 5-isobutyl-4H-1,2,4-triazole-3-thiol produces N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide.
Propriétés
IUPAC Name |
N-benzyl-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11(2)8-13-17-15(19-18-13)21-10-14(20)16-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIDFFUGBPNNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5875004.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)

![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)


![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)
![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)